molecular formula C39H58F3N13O11 B6336419 Pyr-Arg-Thr-Lys-Arg-AMC TFA CAS No. 1255501-99-5

Pyr-Arg-Thr-Lys-Arg-AMC TFA

Cat. No.: B6336419
CAS No.: 1255501-99-5
M. Wt: 942.0 g/mol
InChI Key: BHPUHMHLXQHSPN-HUQKKSBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

In industrial settings, the production of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) primarily undergoes hydrolysis reactions catalyzed by proteases . The compound is specifically hydrolyzed by enzymes such as furin, trypsin, and thrombin .

Common Reagents and Conditions

The hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) typically occurs in aqueous buffer solutions at physiological pH and temperature. Common reagents include calcium ions, which are required for the activity of calcium-dependent proteases like furin .

Major Products Formed

The major product formed from the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is 7-amino-4-methylcoumarin (AMC), which is a fluorescent molecule. The release of AMC can be measured using fluorescence spectroscopy, providing a quantitative measure of protease activity .

Biological Activity

Pyr-Arg-Thr-Lys-Arg-AMC TFA is a synthetic peptide that has garnered attention for its biological activities, particularly as a substrate for various proteases. This article explores its biological activity, including its mechanisms of action, applications in research, and potential therapeutic uses.

Overview of this compound

This compound is a fluorogenic peptide substrate designed for the study of proteolytic enzymes. The peptide contains an AMC (7-amino-4-methylcoumarin) moiety, which emits fluorescence upon cleavage by specific proteases. This property makes it particularly useful for monitoring protease activity in various biological contexts.

The biological activity of this compound primarily revolves around its interaction with proteases, such as furin and other proprotein convertases (PCs). The peptide's structure allows it to be selectively cleaved by these enzymes, leading to the release of the fluorescent AMC group. This process can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.

Key Proteases Involved

  • Furin : A well-known proprotein convertase that plays a crucial role in the processing of various proteins involved in cellular signaling and pathogen entry. This compound has been shown to be a substrate for furin, facilitating studies on its enzymatic activity and inhibition .
  • Other Proprotein Convertases : The peptide is also a substrate for other PCs, including PC1/3, PC2, and PACE4. This broad substrate profile enhances its utility in protease research .

Enzymatic Activity Studies

Research has demonstrated that this compound can effectively measure the activity of furin and other PCs in vitro. For instance, studies have established kinetic parameters such as KmK_m values for various PCs when using this substrate:

ProteaseKmK_m (μM)Specific Activity (UA/μg)
Furin6.5~200
PC1/33.02.8
PC26.611.9
PACE43.03.7

These findings indicate that this compound is particularly effective for studying furin due to its favorable kinetic properties .

Case Studies

  • Inhibition Studies : Research has utilized this compound to evaluate the inhibitory effects of various compounds on furin activity. Inhibitors designed based on the furin cleavage sequence have shown promising results in reducing furin-mediated processing of substrates involved in disease pathways .
  • Cancer Research : The peptide's ability to serve as a substrate for PCs has implications in cancer biology, where these enzymes are often upregulated and contribute to tumor progression through enhanced processing of growth factors and cytokines .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPUHMHLXQHSPN-HUQKKSBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58F3N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Reactant of Route 2
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Reactant of Route 3
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Reactant of Route 4
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Reactant of Route 5
Pyr-Arg-Thr-Lys-Arg-AMC TFA
Reactant of Route 6
Pyr-Arg-Thr-Lys-Arg-AMC TFA

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